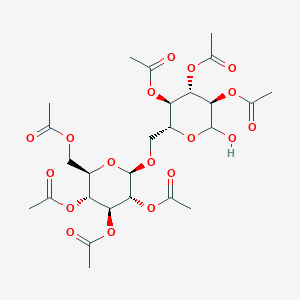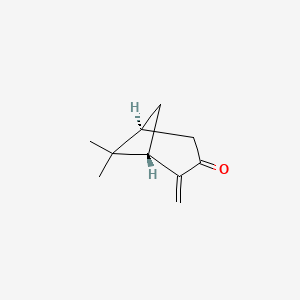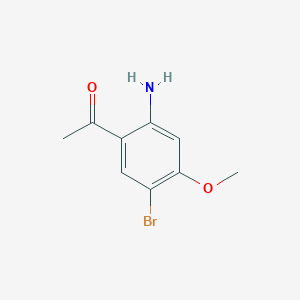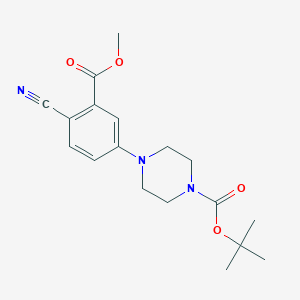
tert-Butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate: is a complex organic compound with significant applications in various fields, including medicinal chemistry and material science. This compound features a piperazine ring substituted with a cyano group and a methoxycarbonyl group, making it a versatile intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The introduction of the cyano and methoxycarbonyl groups is achieved through nucleophilic substitution reactions. For instance, the cyano group can be introduced using cyanogen bromide, while the methoxycarbonyl group can be added using methyl chloroformate.
tert-Butyl Protection: The final step involves the protection of the carboxyl group using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of piperazine and its derivatives.
Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient and consistent reaction conditions.
Purification: Advanced purification techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction of the cyano group to an amine can be achieved using hydrogenation or other reducing agents like lithium aluminum hydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Primary amines from the reduction of the cyano group.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, tert-Butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. Piperazine derivatives are known for their activity against various diseases, and this compound is investigated for its potential as a drug candidate.
Industry
In the industrial sector, this compound is used in the production of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyano and methoxycarbonyl groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-amino-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-hydroxy-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-nitro-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C18H23N3O4 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
tert-butyl 4-(4-cyano-3-methoxycarbonylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-17(23)21-9-7-20(8-10-21)14-6-5-13(12-19)15(11-14)16(22)24-4/h5-6,11H,7-10H2,1-4H3 |
InChI Key |
SAHGSNVBPWJTIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


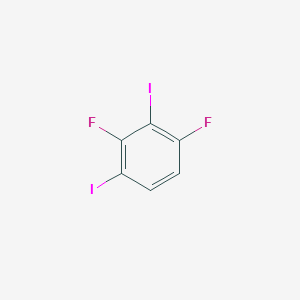
![(E)-6,6'-Dibromo-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12846874.png)

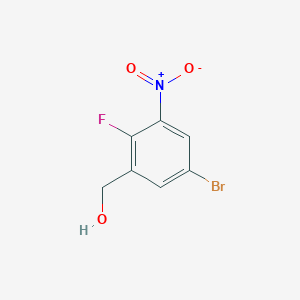
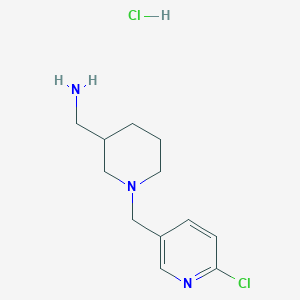
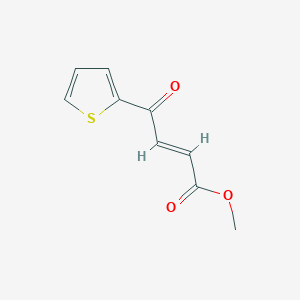

![(R)-2-Hydroxy-2-((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12846902.png)

